molecular formula C23H23N7O B2904283 p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-33-6

p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2904283
CAS RN: 920219-33-6
M. Wt: 413.485
InChI Key: KAQLCRORWDKWJV-UHFFFAOYSA-N
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Description

The compound “p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms . It also contains a triazole ring, which is another type of heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Scientific Research Applications

The compound p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-(4-methylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. These compounds have garnered interest due to their potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Antitumor Activities

A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines such as MGC-803, MCF-7, EC-109, PC-3, and Hela .

LSD1 Inhibition

These derivatives have been identified as novel inhibitors of Lysine Specific Demethylase 1 (LSD1), which plays a crucial role in regulating lysine methylation. Abnormal overexpression of LSD1 has been associated with the progression of certain human malignancies .

Medicinal Chemistry

The development of [1,2,4]triazolo[1,5-a]pyrimidines has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine in medicinal chemistry applications .

Synthesis Pathway

A focus on the synthesis pathway for fully decorated 8-azapurines (a bioisostere of the purine nucleus) has been established with special attention on 6-alkyl derivatives .

CDK2 Inhibition

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells selectively. Small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed for this purpose .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by pyrimidine derivatives , this compound could be a promising candidate for drug development. Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail.

properties

IUPAC Name

(4-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-16-3-7-18(8-4-16)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQLCRORWDKWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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